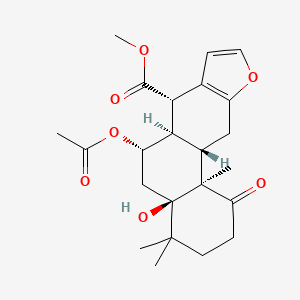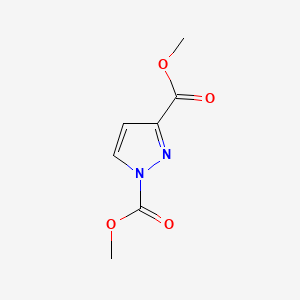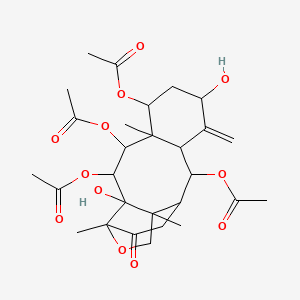
Colelomycerone A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Colelomycerone A is a natural product belonging to the class of cyclopentadienones. It is a colorless crystal with notable biological activities, including antibacterial, antiviral, and some anti-tumor properties . This compound is derived from certain fungi and has a molecular formula of C17H18O6 and a molecular weight of 318.32 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The detailed synthetic routes for Colelomycerone A are not widely disclosed. it is typically obtained through extraction and purification from fungi . The process involves isolating the compound from fungal cultures, followed by purification using chromatographic techniques.
Industrial Production Methods: The compound is primarily produced in research laboratories for scientific studies rather than on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: Colelomycerone A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed:
Scientific Research Applications
Colelomycerone A has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the chemical properties and reactions of cyclopentadienones.
Biology: It is studied for its biological activities, including antibacterial, antiviral, and anti-tumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer.
Mechanism of Action
The mechanism of action of Colelomycerone A involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Inhibiting bacterial and viral enzymes: This leads to the disruption of essential metabolic processes in pathogens.
Inducing apoptosis in tumor cells: This involves the activation of apoptotic pathways, leading to programmed cell death in cancer cells.
Comparison with Similar Compounds
Cyclopentadienone derivatives: These compounds share a similar core structure and exhibit comparable chemical properties.
Other natural products with antibacterial and antiviral properties: Examples include penicillin and streptomycin.
Uniqueness: Colelomycerone A is unique due to its specific combination of biological activities and its natural origin from fungi. Its ability to inhibit bacterial and viral enzymes, along with its anti-tumor properties, sets it apart from other similar compounds .
Properties
CAS No. |
1191896-73-7 |
|---|---|
Molecular Formula |
C17H18O6 |
Molecular Weight |
318.325 |
IUPAC Name |
(10bS)-8,10,10b-trimethoxy-4-methyl-2,3-dihydrobenzo[h]chromene-5,6-dione |
InChI |
InChI=1S/C17H18O6/c1-9-5-6-23-17(22-4)13(9)16(19)15(18)11-7-10(20-2)8-12(21-3)14(11)17/h7-8H,5-6H2,1-4H3/t17-/m1/s1 |
InChI Key |
VAGOQBYFFZTKCA-QGZVFWFLSA-N |
SMILES |
CC1=C2C(=O)C(=O)C3=CC(=CC(=C3C2(OCC1)OC)OC)OC |
Appearance |
Orange powder |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one](/img/structure/B593432.png)
![[9-Acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 4-hydroxy-2-methylbut-2-enoate](/img/structure/B593433.png)
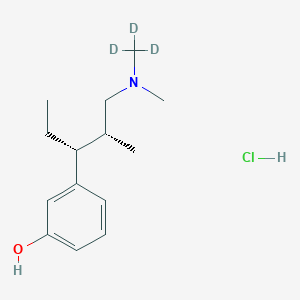
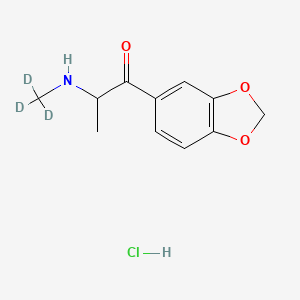
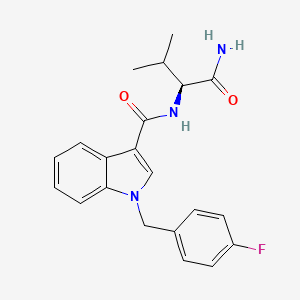
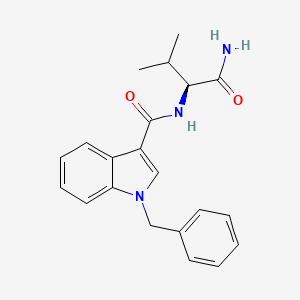
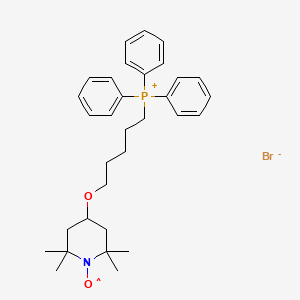
![[7,9,10,13-tetraacetyloxy-4-(acetyloxymethyl)-2-hydroxy-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] 3-phenylprop-2-enoate](/img/structure/B593446.png)
